![molecular formula C22H17ClFN3O2 B2633700 1-(2-chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921526-86-5](/img/structure/B2633700.png)
1-(2-chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrido[3,2-d]pyrimidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with a 2-chloro-6-fluorobenzyl and a phenethyl group, contributes to its distinctive chemical properties and reactivity.
准备方法
The synthesis of 1-(2-chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the condensation of 2-chloro-6-fluorobenzylamine with a pyrido[3,2-d]pyrimidine-2,4-dione derivative under appropriate reaction conditions. The reaction typically requires the use of a suitable base, such as sodium hydride (NaH), and a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-(2-Chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). These reactions typically result in the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions often lead to the formation of reduced derivatives with different chemical properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu). The major products formed from these reactions are substituted derivatives with new functional groups.
科学研究应用
1-(2-Chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
1-(2-Chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other pyrido[3,2-d]pyrimidine derivatives. Similar compounds include:
1-(2-Chlorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: This compound lacks the fluorine atom, which may result in different chemical properties and reactivity.
1-(2-Fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: This compound lacks the chlorine atom, which may affect its biological activity and interactions with molecular targets.
1-(2-Chloro-6-fluorobenzyl)-3-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: This compound has a methyl group instead of a phenethyl group, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2/c23-17-8-4-9-18(24)16(17)14-27-19-10-5-12-25-20(19)21(28)26(22(27)29)13-11-15-6-2-1-3-7-15/h1-10,12H,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBXXGXOKKCAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
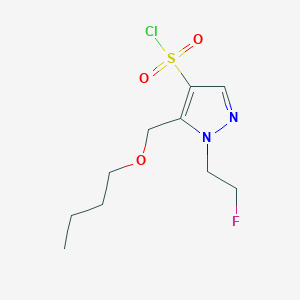
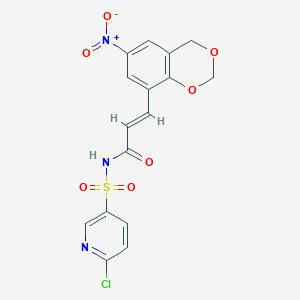
![N-(2,6-difluorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2633619.png)
![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B2633620.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}propan-1-one](/img/structure/B2633621.png)
![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2633622.png)
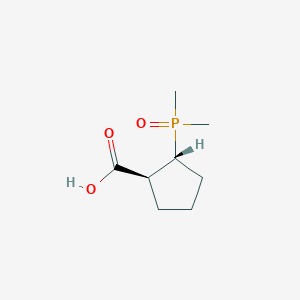
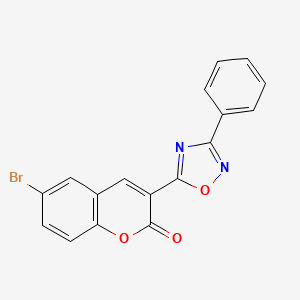
![2-Chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2633628.png)
![3-tert-butyl-1-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B2633629.png)
![2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2633631.png)
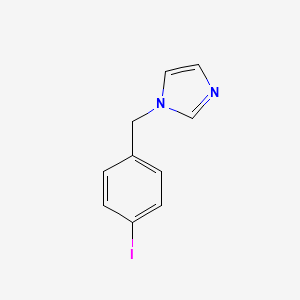
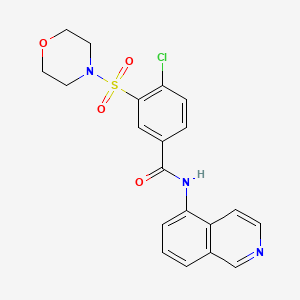
![[(propan-2-yl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B2633636.png)
